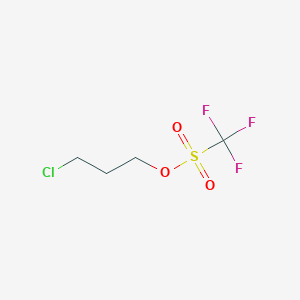
3-Chloropropyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropropyl trifluoromethanesulfonate: is a versatile chemical compound with the molecular formula C4H6ClF3O3S and a molecular weight of 226.6 g/mol . It is known for its high reactivity and is used as a building block in various chemical syntheses. This compound is particularly valued for its ability to introduce trifluoromethyl groups into organic molecules, which can significantly alter the physical and chemical properties of the resulting compounds.
科学的研究の応用
3-Chloropropyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can enhance the stability, lipophilicity, and bioavailability of pharmaceuticals.
Biology: It is used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is employed in the development of new drugs, particularly those targeting diseases where trifluoromethyl groups can improve drug efficacy.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals
作用機序
Target of Action
1-Chlor-3-(trifluormethylsulfonyloxy)propan, also known as 3-chloropropyl trifluoromethanesulfonate, is a versatile chemical compound used in various scientific research fields. Its primary targets are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 1-Chlor-3-(trifluormethylsulfonyloxy)propan involves the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of various compounds, particularly in the field of medicinal chemistry.
Biochemical Pathways
The biochemical pathways affected by 1-Chlor-3-(trifluormethylsulfonyloxy)propan are primarily those involving the trifluoromethylation of carbon-centered radical intermediates . The downstream effects of this interaction include the synthesis of various compounds with potential applications in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
60, and it has a predicted density of 1312±006 g/cm3 . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of 1-Chlor-3-(trifluormethylsulfonyloxy)propan is the formation of trifluoromethylated compounds . These compounds have a wide range of applications, from organic synthesis to medicinal chemistry.
Action Environment
The action, efficacy, and stability of 1-Chlor-3-(trifluormethylsulfonyloxy)propan can be influenced by various environmental factors. For instance, it is known that this compound is extremely reactive in S N 2 reactions, and thus must be stored in conditions free of nucleophiles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropropyl trifluoromethanesulfonate typically involves the reaction of 3-chloropropanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
3-chloropropanol+trifluoromethanesulfonic anhydride→3-Chloropropyl trifluoromethanesulfonate+by-products
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is typically catalyzed by a base such as pyridine to neutralize the acidic by-products and drive the reaction to completion .
化学反応の分析
Types of Reactions: 3-Chloropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This is the most common reaction, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Elimination reactions: Under basic conditions, elimination can occur to form alkenes.
Hydrolysis: In the presence of water, hydrolysis can occur, leading to the formation of 3-chloropropanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products:
Nucleophilic substitution: The major products are the substituted derivatives of this compound.
Elimination reactions: The major products are alkenes.
Hydrolysis: The major products are 3-chloropropanol and trifluoromethanesulfonic acid.
類似化合物との比較
- 3-Chloropropyl methanesulfonate
- 3-Chloropropyl p-toluenesulfonate
- 3-Chloropropyl benzenesulfonate
Comparison:
- Reactivity: 3-Chloropropyl trifluoromethanesulfonate is more reactive than its methanesulfonate and p-toluenesulfonate analogs due to the strong electron-withdrawing effect of the trifluoromethyl group.
- Stability: The trifluoromethyl group imparts greater thermal and chemical stability to the compound compared to its analogs.
- Applications: While all these compounds are used as alkylating agents, this compound is preferred in applications requiring high reactivity and stability .
特性
IUPAC Name |
3-chloropropyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSFHFDFHFCBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

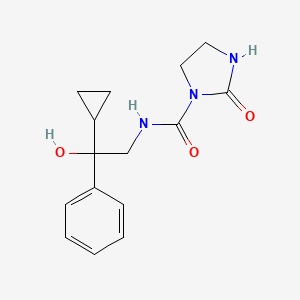
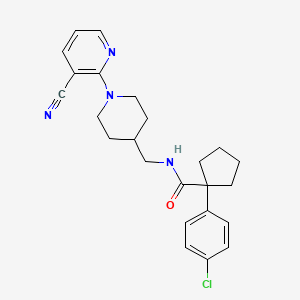

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)
![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)
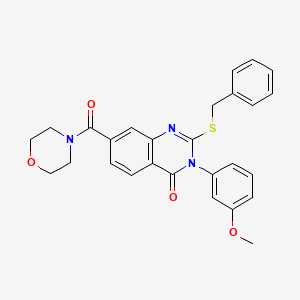
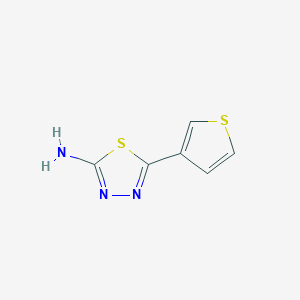
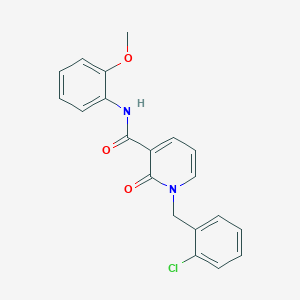
![6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2515272.png)
![2-(naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2515273.png)

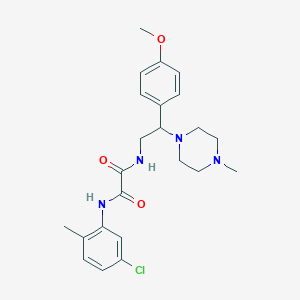
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)
